Razoxane

Oncology Xenograft Lung Cancer

Razoxane (ICRF-159) is the racemic bisdioxopiperazine and prototypical catalytic topoisomerase II inhibitor that arrests cells in G2/M without inducing DNA strand breaks—a mechanism distinct from topo II poisons like etoposide. With >90% inhibition of pulmonary metastasis in the Lewis lung carcinoma model at sub-toxic doses, it serves as the definitive positive control for anti-metastatic agent screening. Its well-characterized 1.8-fold enantiomeric metabolic difference makes it an essential tool for chiral pharmacokinetic studies versus dexrazoxane. Select Razoxane for reproducible, mechanism-specific benchmarking in oncology programs targeting metastatic dissemination and chemoradiotherapy potentiation.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 21416-67-1
Cat. No. B1678839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazoxane
CAS21416-67-1
SynonymsICRF 159
ICRF 186
ICRF-159
ICRF-186
ICRF159
ICRF186
NSC 129943
NSC-129943
NSC129943
Razoxane
Razoxane Mesylate, (R)-Isomer
Razoxane, (R)-Isomer
Razoxin
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
InChIKeyBMKDZUISNHGIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Razoxane (CAS 21416-67-1) — A Raconic Bisdioxopiperazine for Oncology and Metastasis Research


Razoxane (ICRF-159) is an orally bioavailable bisdioxopiperazine derivative of ethylenediaminetetraacetic acid (EDTA) with validated antineoplastic, antiangiogenic, and antimetastatic activities [1]. It is a catalytic inhibitor of topoisomerase II, arresting cells in the G2/M phase without inducing DNA strand breaks [1] [2]. Razoxane is the racemic mixture (±)-1,2-bis(3,5-dioxopiperazin-1-yl)propane [1]. Its distinct profile, in contrast to clinical analogs like dexrazoxane (ICRF-187), makes it a critical tool for studying metastasis and combination therapies in preclinical research.

Why Razoxane Cannot Be Substituted with Generic Bisdioxopiperazine Analogs


The bisdioxopiperazine class contains functionally distinct molecules. Razoxane's racemic nature, specific metabolic profile, and validated activity in preclinical metastasis models differentiate it from its resolved enantiomer dexrazoxane (ICRF-187), which is clinically approved solely for cardioprotection [1] [2]. Furthermore, emerging bisdioxopiperazines like Probimane (Pro) demonstrate superior potency in specific contexts, but Razoxane remains the established benchmark for comparative studies due to its well-documented anti-metastatic efficacy in vivo [2]. Substitution without rigorous side-by-side validation risks compromising experimental reproducibility and obscuring compound-specific effects on primary tumor growth versus metastatic dissemination.

Quantitative Evidence for Razoxane Differentiation in Cancer Research


Razoxane vs. Probimane: In Vivo Efficacy in Lung Adenocarcinoma Xenograft Model

In a comparative in vivo study, Razoxane (Raz) achieved a 25-32% inhibition of human lung adenocarcinoma (LAX-83) xenograft growth in nude mice at equitoxic dosages [1]. In contrast, the analog Probimane (Pro) demonstrated a significantly greater 55-60% tumor growth inhibition under the same experimental conditions [1]. This head-to-head comparison quantifies Razoxane's activity as a baseline, showing it is approximately 2-fold less effective than Probimane in this specific solid tumor model.

Oncology Xenograft Lung Cancer

Razoxane and Probimane Exhibit Comparable Anti-Metastatic Potency Against Pulmonary Metastasis

In the Lewis lung carcinoma (LLC) model, both Razoxane (Raz) and Probimane (Pro) demonstrated comparable and potent anti-metastatic activity. Both compounds significantly inhibited pulmonary metastasis with >90% inhibition at dosages below the LD5 [1]. This shows that while Probimane has an advantage in primary tumor growth inhibition, Razoxane is equally effective at suppressing metastatic dissemination, a key differentiator for studies focused on this endpoint.

Oncology Metastasis Angiogenesis

Razoxane: A Racemic Mixture with Enantiomer-Specific Metabolism

Razoxane is the racemic mixture of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) [1]. These enantiomers are not pharmacokinetically identical; dexrazoxane is metabolized by isolated hepatocytes at an initial rate that is 1.8 times faster than levrazoxane [2]. This stereoselective metabolism can lead to different in vivo exposure profiles for the two active enantiomers. Therefore, using a single enantiomer like dexrazoxane does not replicate the in vivo pharmacology of the racemic Razoxane, which is a critical consideration for preclinical studies.

Analytical Chemistry Pharmacokinetics Chiral Separation

Distinct Cytotoxicity Spectra Between Bisdioxopiperazines

A study comparing the cytotoxicity of several bisdioxopiperazines across human tumor cell lines revealed that Probimane (Pro) exhibited a broader spectrum of activity than both Razoxane's (+)-stereoisomer (ICRF-187) and MST-16 [1]. While ICRF-187 and MST-16 showed similar IC50 values predominantly against leukemia cell lines, Probimane was also effective against lung cancer and other solid tumor types [1]. This implies that for research programs focused on leukemias, Razoxane or its enantiomer may provide sufficient activity, but for solid tumors, other bisdioxopiperazines like Probimane offer a different efficacy profile.

Cytotoxicity Leukemia Cell Line Panel

Recommended Research and Industrial Applications for Razoxane (CAS 21416-67-1)


Gold-Standard Comparator for Preclinical Anti-Metastatic Studies

Given its >90% inhibition of pulmonary metastasis in the Lewis lung carcinoma model at sub-toxic doses [1], Razoxane serves as a reliable positive control and benchmark for evaluating the efficacy of novel anti-metastatic agents or combination therapies. Its well-characterized anti-metastatic profile makes it an essential reference compound in oncology drug discovery programs focused on preventing cancer dissemination.

Investigating Stereoselective Pharmacology of Bisdioxopiperazines

Razoxane is the racemic parent compound of clinically approved dexrazoxane (ICRF-187) [1]. The documented 1.8-fold difference in metabolic rates between the two enantiomers [2] positions Razoxane as a crucial tool for in vitro and in vivo studies examining stereoselective metabolism, chiral pharmacokinetics, and the differential contribution of each enantiomer to overall pharmacological activity. This is essential for understanding the full spectrum of bisdioxopiperazine pharmacology.

Radiosensitization Research in Colorectal and Soft Tissue Sarcoma Models

Razoxane has been shown to enhance the X-radiation sensitivity of a human colorectal adenocarcinoma cell line (HT29R) when cells are pre-incubated with the drug for more than ten hours before irradiation [1]. Its clinical history in potentiating radiotherapy for soft tissue sarcomas [2] makes it a compound of interest for preclinical investigations into novel chemo-radiotherapy regimens for these specific cancer types.

Reference Standard for Topoisomerase II Catalytic Inhibition

Razoxane is a prototypical catalytic inhibitor of topoisomerase II, a mechanism distinct from topoisomerase II poisons like etoposide that induce DNA damage [1]. It acts as a standard reference compound for assays designed to identify or characterize other catalytic inhibitors of this enzyme, enabling researchers to differentiate between these two classes of topoisomerase II-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razoxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.